(Z)-4-(3-(3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylamido)benzoic acid
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Description
(Z)-4-(3-(3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylamido)benzoic acid is a useful research compound. Its molecular formula is C25H18N4O5 and its molecular weight is 454.442. The purity is usually 95%.
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Scientific Research Applications
Advanced Oxidation Processes (AOPs) for Environmental Remediation
Studies have focused on the degradation of pollutants like acetaminophen using advanced oxidation processes (AOPs), highlighting the importance of understanding chemical reactions and by-products for environmental safety and remediation. These processes are crucial for breaking down recalcitrant compounds in water, potentially linking to the broader field of environmental chemistry where compounds similar to (Z)-4-(3-(3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylamido)benzoic acid could be investigated for their environmental behavior and degradation pathways (Qutob et al., 2022).
Anticancer Research on Cinnamic Acid Derivatives
Research on cinnamic acid derivatives, which are chemically related to acrylamide structures, has been explored for their anticancer potentials. The functional groups and chemical reactivity of such compounds are studied for their roles in medicinal chemistry, indicating an area where this compound might have applications in developing new anticancer agents (De et al., 2011).
Study of Compound Stability and Degradation
The stability and degradation pathways of pharmaceutical compounds, such as nitisinone, have been extensively studied to understand their behavior under various conditions. This research is vital for assessing the shelf life and safety of pharmaceuticals, suggesting a research area that could be relevant for assessing the stability of complex compounds like this compound (Barchańska et al., 2019).
Coordination Chemistry for Biological Systems
The coordination chemistry of acrylamide and its interactions with transition metals have been reviewed, focusing on the potential role of such interactions in biological systems. This area of study is crucial for understanding how complex chemical compounds interact with metals, which could be relevant for the design and application of new drugs or biomaterials involving compounds similar to the one you are interested in (Girma et al., 2005).
Properties
IUPAC Name |
4-[[(Z)-3-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]prop-2-enoyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N4O5/c30-23(26-20-12-9-17(10-13-20)25(31)32)14-11-19-16-28(21-6-2-1-3-7-21)27-24(19)18-5-4-8-22(15-18)29(33)34/h1-16H,(H,26,30)(H,31,32)/b14-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKBQAXLKOQACE-KAMYIIQDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)[N+](=O)[O-])C=CC(=O)NC4=CC=C(C=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)[N+](=O)[O-])/C=C\C(=O)NC4=CC=C(C=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.